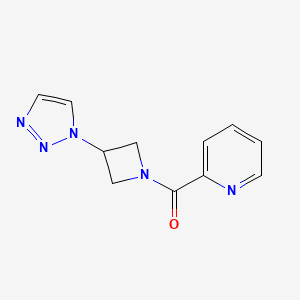![molecular formula C18H22N8 B2619563 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine CAS No. 2415628-43-0](/img/structure/B2619563.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine , often referred to as DMPP , is a heterocyclic compound with a complex structure. It combines a pyridazine core with pyrazole and piperazine moieties. The presence of multiple functional groups suggests potential biological activity, making it an interesting target for further investigation.
Synthesis Analysis
The synthesis of DMPP involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, optimizing conditions to achieve high yields and purity. Literature reports indicate that DMPP can be synthesized via multistep reactions, with the pyridazine ring formation being a critical step. Detailed synthetic protocols and reaction mechanisms are available in the scientific literature.
Molecular Structure Analysis
DMPP’s molecular structure reveals its intricate arrangement of atoms. The pyridazine core provides rigidity, while the pyrazole and piperazine substituents introduce flexibility and functional diversity. Analyzing the bond angles, torsion angles, and intermolecular interactions within DMPP sheds light on its stability and potential binding sites.
Chemical Reactions Analysis
DMPP’s reactivity profile is essential for understanding its behavior under various conditions. Researchers have investigated its reactions with different reagents, exploring transformations such as substitution, oxidation, and reduction. These studies contribute to our understanding of DMPP’s chemical versatility and its potential applications.
Physical And Chemical Properties Analysis
- Physical Properties :
- DMPP appears as a solid crystalline material.
- Its color, melting point, and solubility depend on the specific crystalline form.
- Researchers have characterized its crystal structures using X-ray diffraction techniques.
- Chemical Properties :
- DMPP is stable under ambient conditions.
- It exhibits moderate lipophilicity, affecting its bioavailability.
- Solubility in various solvents impacts its formulation and delivery.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers must assess its safety profile through in vitro and in vivo studies.
- Handling Precautions : Standard laboratory safety practices apply when working with DMPP.
- Environmental Impact : Consider its potential impact on aquatic ecosystems due to its lipophilicity and persistence.
Direcciones Futuras
- Biological Activity : Investigate DMPP’s interactions with specific proteins, receptors, or enzymes.
- Drug Development : Explore its potential as a lead compound for drug development.
- Structure-Activity Relationship : Systematically modify DMPP’s structure to optimize its properties.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
Propiedades
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-13-11-18(20-12-19-13)25-8-6-24(7-9-25)16-4-5-17(22-21-16)26-15(3)10-14(2)23-26/h4-5,10-12H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVWVXNVWZLRPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4C(=CC(=N4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2619480.png)
![5-((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2619481.png)
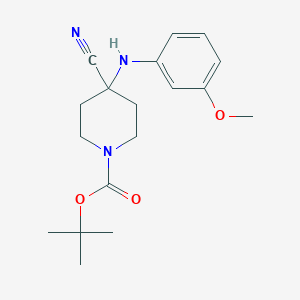
![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone](/img/structure/B2619484.png)
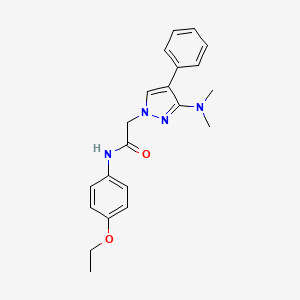
![1-[3-(Benzyloxy)benzyl]piperidine-4-carboxylic acid](/img/structure/B2619487.png)
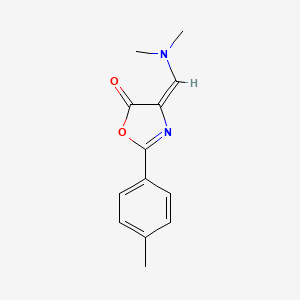
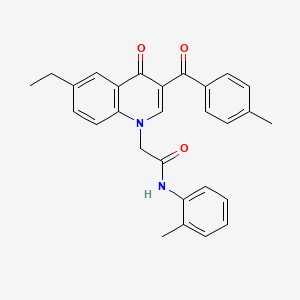
![(2R,5R)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyloxolane-2-carboxamide](/img/structure/B2619492.png)
![1-[(4-Nitrophenyl)sulfonyl]piperazine hydrochloride](/img/no-structure.png)
![4-{[(Isoquinolin-5-yl)methyl]amino}butan-1-ol](/img/structure/B2619497.png)
![2-chloro-N-[4-(4-methoxyphenyl)butan-2-yl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2619501.png)
![2-[(3-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2619502.png)
